1-METHYLTETRALINE

Descripción general

Descripción

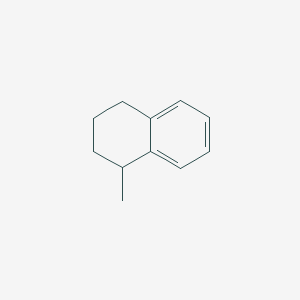

. It is a derivative of naphthalene, where one of the hydrogen atoms in the naphthalene ring is replaced by a methyl group. This compound is known for its stability and is used in various industrial applications.

Métodos De Preparación

1-METHYLTETRALINE can be synthesized through several methods:

Synthetic Routes: One common method involves the hydrogenation of 1-methylnaphthalene in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.

Industrial Production: Industrially, it can be produced by the catalytic hydrogenation of naphthalene derivatives.

Análisis De Reacciones Químicas

1-METHYLTETRALINE undergoes various chemical reactions:

Aplicaciones Científicas De Investigación

Chemical Synthesis and Fuel Production

1-Methyltetraline serves as a valuable intermediate in the synthesis of various chemicals and fuels. Its derivatives, such as methyltetralins and methyldecalins, are produced through hydrogenation processes. These compounds are essential in the development of high-performance fuels and additives.

Case Study: Hydrogenation Reactions

In a study investigating the hydrogenation of 1-methylnaphthalene, it was found that this process yields significant quantities of methyltetralins. The reaction pathways were analyzed, showing that the conversion rates were markedly higher for 1-methylnaphthalene compared to naphthalene, highlighting its efficiency as a precursor in fuel chemistry .

| Compound | Conversion Rate | Main Products |

|---|---|---|

| 1-Methylnaphthalene | 10x higher than naphthalene | Methyltetralins, Dimethyl tetralin |

| Naphthalene | Baseline | Various alkyl-naphthalenes |

This data underscores the potential of this compound in enhancing fuel properties through its transformation into more complex hydrocarbons.

Pharmaceutical Applications

Beyond industrial uses, this compound and its derivatives have been explored for their pharmacological properties. They exhibit anti-inflammatory and analgesic effects, making them candidates for drug development.

Case Study: Anti-inflammatory Activity

Research has indicated that certain derivatives of this compound possess significant anti-inflammatory activity. For example, compounds isolated from Cape aloe extracts have shown effectiveness in inhibiting enzymes related to inflammation .

| Derivative | Activity |

|---|---|

| 5,6,7,8-Tetrahydro-1-O-β-d-glucopyranosyl-3,6-dihydroxy-8-methylnaphthalene | Inhibits COX-1 activity |

| Feroxidin (3,6,8-trihydroxy-1-methyltetralin) | Anti-inflammatory properties |

These findings suggest that this compound derivatives could be beneficial in developing new therapeutic agents.

Material Science

In addition to its chemical and pharmaceutical applications, this compound is also utilized in material science. Its derivatives are incorporated into polymers and rubber formulations to enhance thermal stability and mechanical properties.

Case Study: Rubber Industry Applications

The incorporation of methylated compounds like this compound into rubber formulations has been shown to improve shock resistance and durability. This application is critical for producing high-performance materials used in automotive and industrial contexts .

Mecanismo De Acción

The mechanism of action of 1-METHYLTETRALINE involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

Pathways Involved: The compound can influence metabolic pathways, leading to changes in cellular processes.

Comparación Con Compuestos Similares

1-METHYLTETRALINE can be compared with other similar compounds:

Similar Compounds: Compounds like 1,2,3,4-tetrahydronaphthalene

Actividad Biológica

1-Methyltetraline, also known as 1-methyl-1,2,3,4-tetrahydronaphthalene, is a bicyclic organic compound with the molecular formula . This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its bicyclic structure, which contributes to its unique chemical properties. It is primarily utilized as a solvent and an intermediate in organic synthesis. The compound exhibits moderate lipophilicity, which influences its interaction with biological membranes and receptors.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Interaction : this compound can modulate the activity of specific enzymes, potentially impacting metabolic pathways.

- Receptor Binding : The compound may bind to certain receptors, influencing cellular signaling pathways.

These interactions suggest that this compound could play a role in drug development, particularly in targeting diseases associated with metabolic dysregulation.

Anticancer Activity

Recent studies have indicated that this compound and its derivatives exhibit significant anticancer properties. For example:

- Growth Inhibition : A study demonstrated that a mixture containing this compound showed strong growth inhibitory activity against human breast cancer MCF-7 cells, with a reported IC50 value of approximately 27 nM .

- Mechanistic Insights : The anticancer effects are believed to stem from the compound's ability to interfere with mitochondrial functions and ATP synthesis, thereby inducing apoptosis in cancer cells .

Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound:

- Cognitive Enhancement : In animal models, administration of this compound has been linked to improved cognitive functions and memory retention. These effects are hypothesized to result from enhanced synaptic plasticity and neurogenesis .

- Mechanisms : The neuroprotective effects may be mediated through anti-inflammatory pathways and modulation of neurotransmitter systems .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing the biological activities of selected compounds:

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Anticancer, Neuroprotective | |

| 1,2,3,4-Tetrahydronaphthalene | Moderate cytotoxicity | |

| Dimethyltetralin | Potential anti-inflammatory effects |

Case Study 1: Anticancer Research

In a controlled laboratory setting, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines. The findings revealed that the compound induced significant apoptosis in MCF-7 cells through mitochondrial dysfunction. This study highlights the potential of this compound as a lead compound for developing new anticancer therapies.

Case Study 2: Neuroprotection in Models of Alzheimer's Disease

Another study investigated the neuroprotective effects of this compound in transgenic mouse models of Alzheimer's disease. The results indicated that treatment with this compound led to reduced amyloid-beta plaque formation and improved cognitive performance compared to untreated controls. This suggests that this compound may offer therapeutic benefits for neurodegenerative conditions.

Propiedades

IUPAC Name |

1-methyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-3,6,8-9H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBBTKKLSNPFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870887 | |

| Record name | 1-Methyltetraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1559-81-5, 31291-71-1 | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031291711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyltetraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.